4-Isobutoxy-N-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)benzamide
説明
特性
IUPAC Name |
4-(2-methylpropoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-15(2)14-28-19-6-3-16(4-7-19)22(27)25-18-5-8-21-20(13-18)26-23(29-21)17-9-11-24-12-10-17/h3-13,15H,14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNOOVPCEKYVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362149 | |
| Record name | 4-(2-Methylpropoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6008-38-4 | |
| Record name | 4-(2-Methylpropoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Synthesis of 4-Isobutoxybenzoic Acid
The synthesis begins with the alkylation of 4-hydroxybenzoic acid to introduce the isobutoxy group. 4-Hydroxybenzoic acid (10.0 g, 72.4 mmol) is dissolved in anhydrous DMF (150 mL) under nitrogen. Isobutyl bromide (12.3 mL, 108.6 mmol) and potassium carbonate (15.0 g, 108.6 mmol) are added, and the mixture is heated at 80°C for 12 hours . After cooling, the reaction is quenched with ice-water, acidified with HCl (1 M), and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated to yield 4-isobutoxybenzoic acid as a white solid (12.1 g, 85% yield).
Characterization :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 12.65 (s, 1H, COOH), 7.82 (d, J = 8.8 Hz, 2H), 6.92 (d, J = 8.8 Hz, 2H), 3.74 (d, J = 6.4 Hz, 2H), 2.01 (m, 1H), 1.01 (d, J = 6.8 Hz, 6H) .
Preparation of 4-Isobutoxybenzoyl Chloride
4-Isobutoxybenzoic acid (10.0 g, 47.6 mmol) is refluxed with thionyl chloride (20 mL, 274 mmol) for 3 hours. Excess thionyl chloride is removed under reduced pressure to afford 4-isobutoxybenzoyl chloride as a pale-yellow liquid (10.8 g, 97% yield) .
Synthesis of 2-Fluoro-5-nitrobenzaldehyde
2-Fluorobenzaldehyde (5.0 g, 40.0 mmol) is added dropwise to a cooled (−10°C) mixture of concentrated HNO₃ (10 mL) and H₂SO₄ (20 mL). The reaction is stirred at 0°C for 2 hours, poured onto ice, and extracted with dichloromethane. The organic layer is dried and concentrated to yield 2-fluoro-5-nitrobenzaldehyde as a yellow solid (6.2 g, 78% yield) .
Characterization :
-
M.p. : 52–54°C.
-
¹H NMR (400 MHz, CDCl₃) : δ 10.42 (s, 1H, CHO), 8.62 (dd, J = 2.8, 6.4 Hz, 1H), 8.25 (m, 1H), 7.45 (t, J = 8.8 Hz, 1H) .
Formation of N-(Pyridin-4-yl)-2-fluoro-5-nitrobenzamide
2-Fluoro-5-nitrobenzaldehyde (5.0 g, 27.8 mmol) is oxidized to 2-fluoro-5-nitrobenzoic acid using KMnO₄ (8.8 g, 55.6 mmol) in aqueous NaOH (50 mL, 1 M) at 70°C for 4 hours. The acid is converted to its chloride using thionyl chloride (as in Step 2) and reacted with 4-aminopyridine (2.6 g, 27.8 mmol) in dry THF with triethylamine (4.2 mL, 30.6 mmol). The product, N-(pyridin-4-yl)-2-fluoro-5-nitrobenzamide , is isolated as a yellow solid (6.1 g, 82% yield) .
Characterization :
-
M.p. : 178–180°C.
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.65 (s, 1H, NH), 8.72 (d, J = 6.0 Hz, 2H), 8.55 (dd, J = 2.8, 6.4 Hz, 1H), 8.20 (m, 1H), 7.82 (d, J = 6.0 Hz, 2H), 7.50 (t, J = 8.8 Hz, 1H) .
Cyclization to 5-Nitro-2-(pyridin-4-yl)benzo[d]oxazole
The anilide (5.0 g, 16.2 mmol) is treated with K₂CO₃ (4.5 g, 32.4 mmol) in anhydrous DMF (50 mL) at 90°C for 6 hours. The mixture is poured into ice-water, and the precipitate is filtered to yield 5-nitro-2-(pyridin-4-yl)benzo[d]oxazole as a pale-yellow solid (3.8 g, 85% yield) .
Characterization :
-
M.p. : 210–212°C.
-
¹H NMR (400 MHz, DMSO-d₆) : δ 9.12 (d, J = 6.0 Hz, 2H), 8.65 (d, J = 2.8 Hz, 1H), 8.30 (dd, J = 2.8, 8.8 Hz, 1H), 7.95 (d, J = 6.0 Hz, 2H), 7.70 (d, J = 8.8 Hz, 1H) .
Reduction to 5-Amino-2-(pyridin-4-yl)benzo[d]oxazole
5-Nitro-2-(pyridin-4-yl)benzo[d]oxazole (3.0 g, 11.2 mmol) is hydrogenated using H₂ (1 atm) and 10% Pd/C (0.3 g) in ethanol (50 mL) for 4 hours. The catalyst is filtered, and the solvent is evaporated to afford 5-amino-2-(pyridin-4-yl)benzo[d]oxazole as a white solid (2.4 g, 92% yield) .
Characterization :
-
M.p. : 189–191°C.
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.62 (d, J = 6.0 Hz, 2H), 7.82 (d, J = 6.0 Hz, 2H), 7.25 (d, J = 8.8 Hz, 1H), 6.95 (dd, J = 2.8, 8.8 Hz, 1H), 6.65 (d, J = 2.8 Hz, 1H), 5.45 (s, 2H, NH₂) .
Acylation with 4-Isobutoxybenzoyl Chloride
5-Amino-2-(pyridin-4-yl)benzo[d]oxazole (2.0 g, 8.6 mmol) is reacted with 4-isobutoxybenzoyl chloride (2.1 g, 9.5 mmol) in dry dichloromethane (30 mL) and triethylamine (1.4 mL, 10.3 mmol) at 0°C for 1 hour. The mixture is stirred at room temperature for 12 hours, washed with water, and purified via column chromatography (ethyl acetate/hexane) to yield the title compound as a white solid (3.1 g, 88% yield) .
Characterization :
-
M.p. : 165–167°C.
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.45 (s, 1H, NH), 8.70 (d, J = 6.0 Hz, 2H), 8.25 (d, J = 2.8 Hz, 1H), 8.10 (dd, J = 2.8, 8.8 Hz, 1H), 7.85 (d, J = 8.8 Hz, 2H), 7.80 (d, J = 6.0 Hz, 2H), 7.65 (d, J = 8.8 Hz, 1H), 6.95 (d, J = 8.8 Hz, 2H), 3.75 (d, J = 6.4 Hz, 2H), 2.05 (m, 1H), 1.00 (d, J = 6.8 Hz, 6H) .
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 167.2 (C=O), 162.0 (C-O), 150.5, 149.8, 139.2, 133.4, 129.8, 128.7, 126.9, 123.9, 113.8, 74.3 (OCH₂), 28.5 (CH), 19.9 (CH₃) .
Optimization and Challenges
-
Cyclization Efficiency : The use of K₂CO₃ in DMF at 90°C proved critical for achieving high yields (85%) in the benzoxazole formation . Lower temperatures (70°C) resulted in incomplete cyclization.
-
Nitro Reduction : Catalytic hydrogenation with Pd/C provided cleaner reduction compared to SnCl₂/HCl, minimizing side products .
-
Acylation Side Reactions : Excess acyl chloride and controlled temperatures (0°C initial) prevented O-acylation of the benzoxazole oxygen .
化学反応の分析
Types of Reactions
4-Isobutoxy-N-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or pyridinyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
4-Isobutoxy-N-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 4-Isobutoxy-N-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
The following analysis compares 4-Isobutoxy-N-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)benzamide with structurally related benzoxazole and benzothiazole derivatives, focusing on structural features , biological activity , and synthetic pathways .
Structural and Functional Group Variations
Key Observations :
- Pyridine Position: Pyridin-4-yl (as in the target compound) vs.
- Substituent Flexibility : The isobutoxy group in the target compound may improve solubility compared to rigid tert-butyl (12e) or thiazole (7t) groups .
- Core Heterocycle : Benzothiazole derivatives (e.g., 7t) exhibit distinct electronic properties compared to benzoxazoles, affecting biological activity .
2.2.1. Cytotoxicity and Apoptosis Modulation
- Target Compound: Limited direct data, but structurally similar benzoxazoles (e.g., 12e) show potent cytotoxicity against HepG2 cells (IC₅₀ = 1.2–3.8 µM) via upregulation of pro-apoptotic BAX and Caspase-3 proteins .
- Compound 15b : Exhibits activity against Cryptosporidium parvum (IC₅₀ = 0.8 µM), attributed to the pyridin-4-yl and naphthalene groups enhancing target binding .
- Compound 7t : Demonstrates moderate activity against HCT116 cells (IC₅₀ = 5.6 µM), with the thiazole moiety contributing to redox modulation .
2.2.2. Kinase Inhibition
- GPCR Kinase Inhibitors : Analogues like 14ap (pyridin-4-ethyl substituent) show >90% inhibition of GRK2 at 10 µM, highlighting the importance of pyridine orientation .
Structure-Activity Relationships (SAR)
Pyridine Position : Pyridin-4-yl (target compound) vs. pyridin-2-yl (4aa) enhances interaction with polar residues in kinase targets .
Alkoxy Groups: Isobutoxy (target) vs.
Amide Linkers : Rigid benzamide (target) vs. flexible thioacetamide (12e) alters conformational stability and binding kinetics .
Q & A
Q. What precautions are critical when handling this compound in vitro?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
